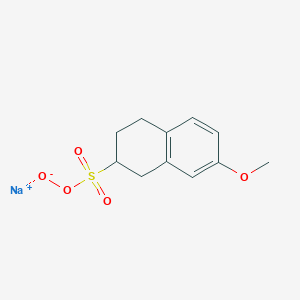
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate is a chemical compound with a complex structure that includes a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The reaction is carefully monitored to maintain the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a diagnostic agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 1,2,3,4-tetrahydro-2-hydroxy-7-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Properties
CAS No. |
93923-75-2 |
|---|---|
Molecular Formula |
C11H13NaO5S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
sodium;7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonoperoxoate |
InChI |
InChI=1S/C11H14O5S.Na/c1-15-10-4-2-8-3-5-11(7-9(8)6-10)17(13,14)16-12;/h2,4,6,11-12H,3,5,7H2,1H3;/q;+1/p-1 |
InChI Key |
UCBOPJJPMWUHBK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(CCC(C2)S(=O)(=O)O[O-])C=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


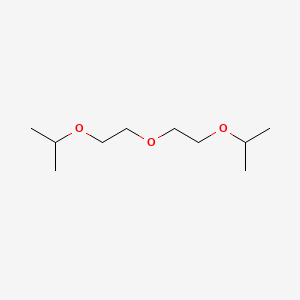
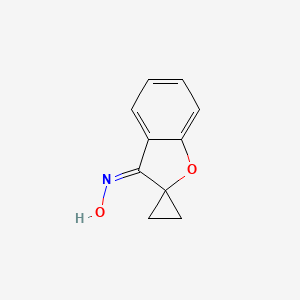

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)
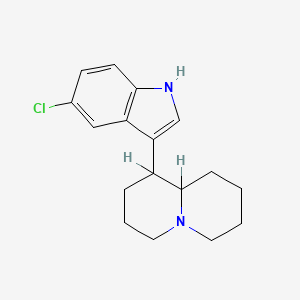
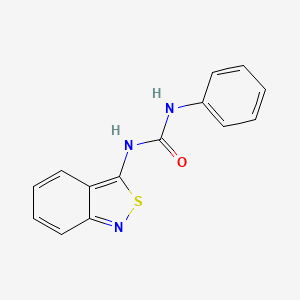
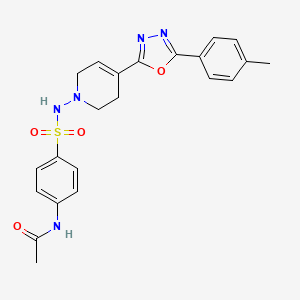

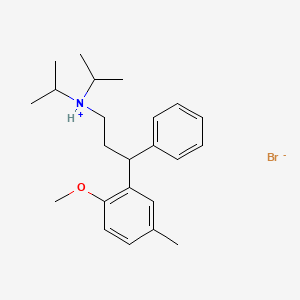
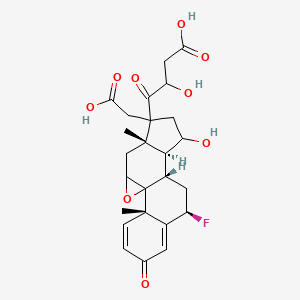
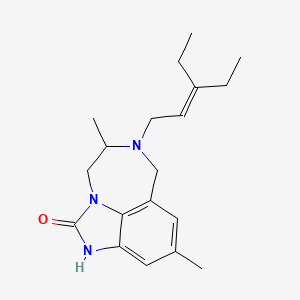
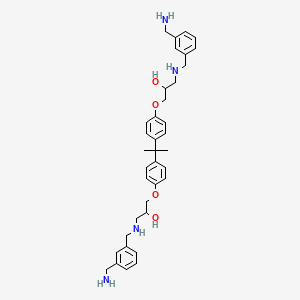
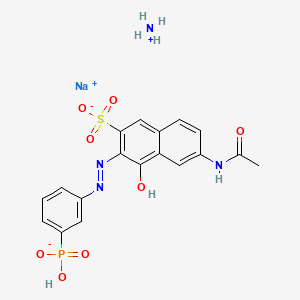
![[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate](/img/structure/B12698782.png)
